Potassium amide

Organic Synthesis Amination Homogeneous Catalysis

Heterogeneous base suspensions cause irreproducible kinetics. Potassium amide (KNH₂) solves this with 3.6 g/100 mL solubility in liquid NH₃-900× that of NaNH₂-enabling homogeneous deprotonation, Chichibabin amination of N-heterocycles, and benzyne generation via validated isotopic-labeling methods. • Homogeneous reaction conditions eliminate mass-transfer variability. • Nucleophilic NH₂⁻ pathway unavailable with KH or KOtBu. • Low-melting Na/K eutectic (ca. 90 °C) enables molten-salt olefin amination. Supplied anhydrous under inert atmosphere; global shipping with full compliance documentation.

Molecular Formula KNH2
H2KN
Molecular Weight 55.121 g/mol
CAS No. 17242-52-3
Cat. No. B102018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium amide
CAS17242-52-3
SynonymsAminopotassium
Molecular FormulaKNH2
H2KN
Molecular Weight55.121 g/mol
Structural Identifiers
SMILES[NH2-].[K+]
InChIInChI=1S/K.H2N/h;1H2/q+1;-1
InChIKeyFEMRXDWBWXQOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Amide: Highly Reactive Inorganic Base


Potassium amide (KNH₂, CAS 17242-52-3) is an inorganic compound belonging to the alkali metal amide class [1]. It is characterized as a yellowish-brown to white solid with a melting point of 338 °C and a density of 1.57 g/cm³ [2]. As a salt of the superbasic amide anion (NH₂⁻), it is both a potent Brønsted base and nucleophile [3]. Its primary utility in research is as a solution in liquid ammonia, where it exhibits significant solubility, enabling homogeneous reactions for deprotonation, amination, and aryne generation [1].

Why Potassium Amide Cannot Be Replaced


Generic substitution of potassium amide with other strong bases like sodium amide, potassium hydride, or potassium tert-butoxide is not chemically equivalent and can lead to experimental failure. Potassium amide occupies a unique operational space: unlike sodium amide, it offers dramatically higher solubility in liquid ammonia, enabling truly homogeneous reaction conditions [1]. Compared to potassium hydride, a non-nucleophilic base, potassium amide provides a crucial nucleophilic pathway essential for key reactions like the Chichibabin amination [2]. Furthermore, its specific cation and solubility profile dictate distinct aggregation states and reactivity patterns in solution that cannot be replicated by simply combining other potassium salts with alternative bases [3].

Quantitative Differentiation of Potassium Amide


Solubility Advantage in Liquid Ammonia

Potassium amide exhibits vastly superior solubility in liquid ammonia compared to its closest analog, sodium amide. This is a critical differentiator for reactions requiring a truly homogeneous base solution rather than a heterogeneous suspension [1].

Organic Synthesis Amination Homogeneous Catalysis

Eutectic Mixtures for Molten Salt Catalysis

While pure potassium amide has a high melting point (338 °C), its behavior in mixtures is a key differentiator. A eutectic mixture with sodium amide in a 2:1 molar ratio melts at approximately 90 °C [1]. This significantly lower melting point is exploited for creating low-temperature molten salt catalysts for the amination of olefins, a property not inherent to either pure component [2].

Industrial Chemistry Catalysis Alkylamine Synthesis

Dual Basicity and Nucleophilicity

Potassium amide is distinguished from many other strong bases (e.g., potassium hydride, LDA) by its ability to act as both a potent base and a strong nucleophile [1]. This dual functionality is mechanistically essential for classic transformations like the Chichibabin reaction, which requires the nucleophilic addition of an amide ion to an electron-deficient heteroaromatic ring [2].

Aromatic Amination Heterocyclic Chemistry Reaction Mechanism

Aryne Generation via Benzyne Intermediate

Potassium amide in liquid ammonia was the reagent system used in the definitive isotopic labeling experiment that proved the existence of the benzyne intermediate [1]. Treatment of [1-¹⁴C]chlorobenzene with KNH₂/NH₃ yielded a 1:1 mixture of [1-¹⁴C]- and [2-¹⁴C]aniline, a result uniquely consistent with the formation of a symmetrical benzyne intermediate. This showcases the reagent's specific and well-characterized mechanistic behavior.

Reaction Mechanism Aryne Chemistry Isotopic Labeling

Potassium Amide Applications


Aryne Generation and Trapping

Potassium amide in liquid ammonia is the established reagent system for generating aryne intermediates via dehydrohalogenation of aryl halides. This method is mechanistically validated, as demonstrated by isotopic labeling studies with [1-¹⁴C]chlorobenzene, and is used to prepare substituted anilines and other aromatic compounds via the benzyne pathway [1].

Chichibabin Amination of Heteroaromatics

The KNH₂/NH₃ system is effective for the direct nucleophilic amination of electron-deficient heterocycles, such as purines and pyridines [1]. This application leverages the strong nucleophilicity of the amide ion, which is not a feature of non-nucleophilic superbases like potassium hydride, making KNH₂ the reagent of choice for this specific C-N bond formation [2].

Homogeneous Deprotonation of Weak C-H Bonds

The significantly higher solubility of potassium amide (3.6 g/100 mL) compared to sodium amide (0.004 g/100 mL) in liquid ammonia enables the efficient, homogeneous deprotonation of weakly acidic protons (e.g., terminal alkynes, certain benzylic positions) [1]. This ensures faster reaction kinetics and better reproducibility compared to heterogeneous suspensions, which is a key criterion for sourcing decisions [3].

Low-Temperature Molten Salt Catalysis

Potassium amide, when used in a specific eutectic mixture with sodium amide (2:1 Na:K ratio), forms a low-melting (ca. 90 °C) molten salt [1]. This system acts as a catalyst for the direct amination of olefins like ethylene to produce alkylamines, offering an operational advantage over the high melting points of the pure components (338 °C for KNH₂, 210 °C for NaNH₂) [2].

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